molecular formula C14H26N2O4 B11797014 2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid

2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid

Cat. No.: B11797014
M. Wt: 286.37 g/mol
InChI Key: GKWVZZVHNYCGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxy group, and an acetic acid moiety. Its molecular formula is C12H22N2O4, and it has a molecular weight of 258.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as diisopropylethylamine.

    Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through a reaction with acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-[4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidin-1-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)4-7-15-11-5-8-16(9-6-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)

InChI Key

GKWVZZVHNYCGAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCN(CC1)CC(=O)O

Origin of Product

United States

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